[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 073 2-hydroxyindole metabolite-d7 is a deuterated analog of the JWH 073 2-hydroxyindole metabolite. It contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. This compound is primarily used as an internal standard for the quantification of JWH 073 2-hydroxyindole metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 2-hydroxyindole metabolite-d7 involves the incorporation of deuterium atoms into the parent compound, JWH 073 2-hydroxyindole metabolite. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the indole ring and butyl side chain.
Hydroxylation: Introduction of a hydroxyl group at the 2-position of the indole ring.
Industrial Production Methods
Industrial production of JWH 073 2-hydroxyindole metabolite-d7 involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The compound is then purified using chromatographic techniques and formulated as a solution in methanol .
Chemical Reactions Analysis
Types of Reactions
JWH 073 2-hydroxyindole metabolite-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted indole derivatives .
Scientific Research Applications
JWH 073 2-hydroxyindole metabolite-d7 is used extensively in scientific research, particularly in the following areas:
Chemistry: As an internal standard for quantification in analytical chemistry.
Biology: Studying the metabolism of synthetic cannabinoids.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Industry: Quality control and standardization in the production of synthetic cannabinoids
Mechanism of Action
The mechanism of action of JWH 073 2-hydroxyindole metabolite-d7 involves its role as an internal standard in analytical techniques. It does not exert biological effects directly but is used to quantify the presence of JWH 073 2-hydroxyindole metabolite in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as gas chromatography and liquid chromatography-mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
JWH 073 4-hydroxyindole metabolite-d7: Another deuterated analog used as an internal standard.
JWH 073 5-hydroxyindole metabolite-d7: Similar in structure and used for similar analytical purposes.
JWH 018 N-pentanoic acid metabolite-d4: A deuterated analog of a different synthetic cannabinoid metabolite
Uniqueness
JWH 073 2-hydroxyindole metabolite-d7 is unique due to its specific deuteration pattern and its role in quantifying the JWH 073 2-hydroxyindole metabolite. This specificity makes it highly valuable in forensic and research applications .
Properties
Molecular Formula |
C23H14D7NO2 |
---|---|
Molecular Weight |
350.5 |
IUPAC Name |
[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3/i1D3,2D2,3D2 |
InChI Key |
HLQUZHWENOKGOT-NCKGIQLSSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
(1-butyl-2,2,3,3,4,4,4-d7-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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